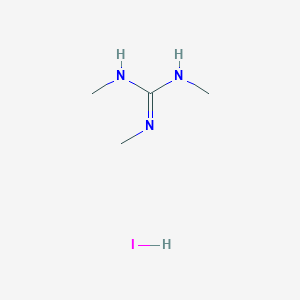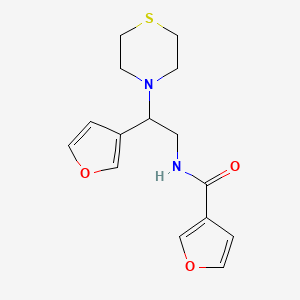![molecular formula C25H22ClN5O2S B2695010 4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide CAS No. 2137081-93-5](/img/structure/B2695010.png)
4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an amide group, a sulfanyl group, and a triazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step processes involving reactions such as esterification, hydrazination, salt formation, and cyclization .Scientific Research Applications
Antimicrobial and Antifungal Properties
Derivatives of 1,2,4-triazole, which share a structural resemblance to the compound , have been synthesized and tested for their antimicrobial activities. These studies have found that certain derivatives possess good to moderate activities against a range of microorganisms. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found some of these compounds to exhibit antimicrobial properties against various test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Sah et al. (2014) explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, demonstrating moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014).
Antitumor Activities
The search for novel antitumor agents has led to the investigation of various 1,2,4-triazole derivatives. Yılmaz et al. (2015) synthesized indapamide derivatives with pro-apoptotic activity as anticancer agents. Among these, a specific compound demonstrated significant growth inhibition in melanoma cell lines, highlighting the potential of these derivatives in cancer research (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Catalyst and Solvent-Free Syntheses
In the realm of green chemistry, the development of catalyst and solvent-free synthesis methods is of great interest. Moreno-Fuquen et al. (2019) presented an efficient approach for the regioselective synthesis of benzamide derivatives through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method signifies advancements in sustainable chemical synthesis practices (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Synthesis of Polyamides and Polymides
The synthesis and characterization of polymers containing specific functional groups related to the compound of interest have been explored. Sagar et al. (1997) reported the synthesis of aromatic polyamides containing s-triazine rings, demonstrating the versatility of these compounds in creating materials with specific desired properties (Sagar, Salunkhe, Wadgaonkar, Sarawade, & Mahajan, 1997).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[[(2R)-2-[[5-(4-chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-15-5-3-4-6-21(15)31-23(18-7-11-19(26)12-8-18)29-30-25(31)34-16(2)24(33)28-20-13-9-17(10-14-20)22(27)32/h3-14,16H,1-2H3,(H2,27,32)(H,28,33)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQLSGTYWPCZNG-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SC(C)C(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NN=C2S[C@H](C)C(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-3-(furan-2-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2694935.png)

![methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate](/img/structure/B2694937.png)
![2-[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione](/img/structure/B2694938.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2694940.png)
![9-Oxa-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B2694941.png)

![4-(3-fluorophenyl)-3-{[methyl(phenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2694944.png)
![3-[2-(Allyloxy)-1-naphthyl]-2-cyano-2-propenethioamide](/img/structure/B2694945.png)

